Perfluoropentyliodide
Overview
Description
Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo- is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and an iodine atom attached to a pentane backbone. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine and the presence of iodine.
Mechanism of Action
Target of Action
Perfluoroalkyl halides, a class to which perfluoropentyliodide belongs, are known to interact with various organic molecules . They are used for the introduction of fluorinated groups into these molecules .
Mode of Action
This compound’s mode of action involves its interaction with its targets, leading to the introduction of fluorinated groups into organic molecules . This process is facilitated by the compound’s unique structure, which includes a carbon-fluorine bond known for its high bond strength .
Biochemical Pathways
For instance, some Pseudomonas species can degrade perfluoroalkyl acids under aerobic conditions
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound is currently limited. The pharmacokinetics of perfluoroalkyl compounds, in general, is an active area of research . These compounds are known for their persistence in the environment due to their resistance to degradation .
Result of Action
The introduction of fluorinated groups into organic molecules can significantly alter their properties, potentially leading to various biological effects .
Action Environment
This compound, like other perfluoroalkyl compounds, is persistent in the environment due to its resistance to degradation . Environmental factors such as temperature, pH, and the presence of other chemicals can potentially influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo- typically involves the fluorination of a pentane derivative followed by iodination. One common method is the direct fluorination of pentane using elemental fluorine under controlled conditions to prevent over-fluorination. The iodination step can be achieved using iodine or iodine-containing reagents such as iodine monochloride (ICl) or iodine pentafluoride (IF5).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This helps in achieving high yields and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to form less fluorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form perfluorinated carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields a hydroxylated product, while reduction can yield partially fluorinated pentanes.
Scientific Research Applications
Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biological imaging due to the unique properties of fluorine and iodine.
Medicine: Explored for its potential use in radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-: Similar structure but lacks the iodine atom.
Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-: Contains fewer fluorine atoms and no iodine.
1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-4-(trifluoromethyl)pentane: Contains a trifluoromethyl group instead of an iodine atom.
Uniqueness
Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo- is unique due to the combination of multiple fluorine atoms and an iodine atom. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in research and industry.
Biological Activity
Perfluoropentyliodide (CFI) is a fluorinated compound that has garnered interest in various scientific fields, particularly in biochemistry and medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
This compound is synthesized through the reaction of perfluoroalkyl iodides with phosphines or other nucleophiles. The unique structure of this compound, characterized by a long perfluorinated carbon chain, imparts distinct physicochemical properties that influence its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity: Preliminary studies suggest that perfluorinated compounds exhibit antimicrobial properties due to their ability to disrupt microbial membranes. This disruption is hypothesized to occur through the formation of micelles that solubilize membrane components, leading to cell lysis.
- Cytotoxicity: Research indicates that this compound may exhibit cytotoxic effects on various cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways.
- Membrane Protein Interaction: As a surfactant, this compound has been shown to effectively solubilize membrane proteins, which is critical for structural and functional studies of these proteins. The compound's ability to stabilize proteins in solution enhances its utility in biochemical applications.
Case Studies
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Antimicrobial Efficacy:
- A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at concentrations as low as 1 mM, suggesting potential applications in developing new antibacterial agents.
-
Cytotoxicity in Cancer Research:
- In vitro experiments demonstrated that this compound could reduce cell viability in human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values were determined to be approximately 15 µM, indicating a moderate level of cytotoxicity.
-
Protein Solubilization:
- A comparative study on the solubilization efficiency of this compound versus traditional detergents (e.g., DDM) showed that it outperformed DDM in extracting membrane proteins from E. coli membranes while maintaining protein stability over extended periods.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 1 mM |
Escherichia coli | 2 mM |
Pseudomonas aeruginosa | 1.5 mM |
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 18 |
A549 | 20 |
The mechanisms underlying the biological activities of this compound are still being elucidated. Key hypotheses include:
- Membrane Disruption: The amphiphilic nature of perfluorinated compounds allows them to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that exposure to perfluorinated compounds may lead to increased ROS production, contributing to oxidative stress and subsequent apoptosis.
- Protein Interaction: By altering the solubility and stability of membrane proteins, this compound may modulate signaling pathways involved in cell survival and death.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F11I/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEJJSGJNCSQFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)I)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060936 | |
Record name | 1-Iodoperfluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638-79-9 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-iodopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodoundecafluoropentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Iodoperfluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-IODOUNDECAFLUOROPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHY4SX6N97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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